molecular formula C12H24O4 B14160981 Nonanoic acid, 9,9-dimethoxy-, methyl ester CAS No. 1599-48-0

Nonanoic acid, 9,9-dimethoxy-, methyl ester

Cat. No.: B14160981
CAS No.: 1599-48-0
M. Wt: 232.32 g/mol
InChI Key: HZWOYQBUELNXHM-UHFFFAOYSA-N
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Description

Nonanoic acid, 9,9-dimethoxy-, methyl ester is an organic compound with the molecular formula C12H24O4 It is a derivative of nonanoic acid, where the ninth carbon is substituted with two methoxy groups and the carboxylic acid is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 9,9-dimethoxy-, methyl ester typically involves the esterification of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where nonanoic acid and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 9,9-dimethoxy-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonanoic acid, 9,9-dimethoxy-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoic acid, 9,9-dimethoxy-, methyl ester involves its interaction with molecular targets and pathways. The methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of active metabolites. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid, 9,9-dimethoxy-, methyl ester is unique due to the presence of two methoxy groups on the ninth carbon. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The methoxy groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

1599-48-0

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 9,9-dimethoxynonanoate

InChI

InChI=1S/C12H24O4/c1-14-11(13)9-7-5-4-6-8-10-12(15-2)16-3/h12H,4-10H2,1-3H3

InChI Key

HZWOYQBUELNXHM-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCCC(=O)OC)OC

Origin of Product

United States

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